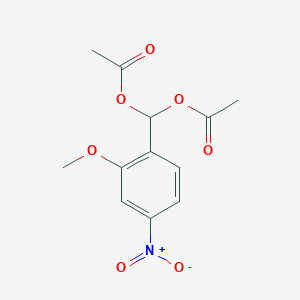
(2-Methoxy-4-nitrophenyl)methylene diacetate
Cat. No. B176141
Key on ui cas rn:
198821-77-1
M. Wt: 283.23 g/mol
InChI Key: GMHRDXGOIVQOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06919335B2
Procedure details


To a 5 L three necked round bottom flask equipped with a mechanical stirrer was added 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL). The mixture was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to 1A (129.0 g, 51%). 1H NMR (CDCl3) □ 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d, 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One





[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Four

[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-:3])=[O:2].CC([O:16][C:17]([CH3:19])=[O:18])=O.OS(O)(=O)=O.[CH3:25][C:26]([OH:28])=[O:27]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([O:16][C:17](=[O:18])[CH3:19])[O:28][C:26](=[O:27])[CH3:25])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-:3])=[O:2]
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C)OC
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC(=O)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
136 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Four
[Compound]
|
Name
|
CrO3
|
|
Quantity
|
252.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
1.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
8 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below 19° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature between 0-10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 0° C. for 30 minutes at which time the reaction
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a slurry
|
WASH
|
Type
|
WASH
|
|
Details
|
The remaining black gummy residue was rinsed with HOAc (3×100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the washes were added to the slurry
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake was washed with water (3×400 mL) and suction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried for 17 hours to 1A (129.0 g, 51%)
|
|
Duration
|
17 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C(OC(C)=O)OC(C)=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
